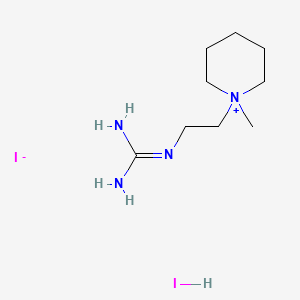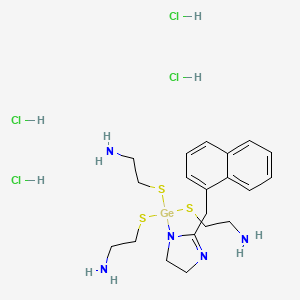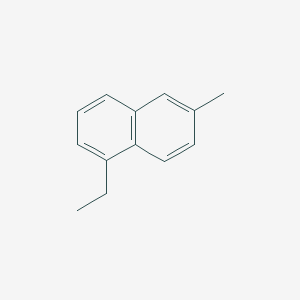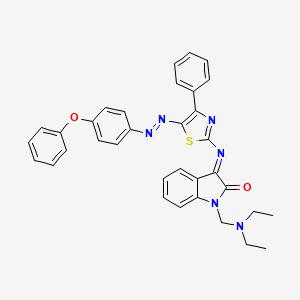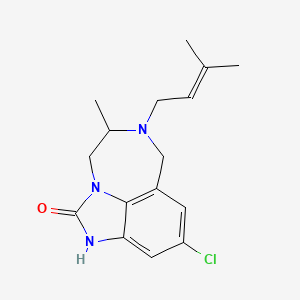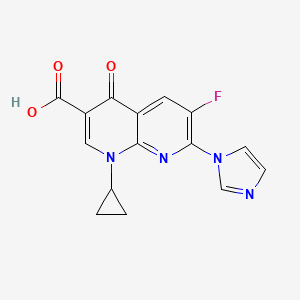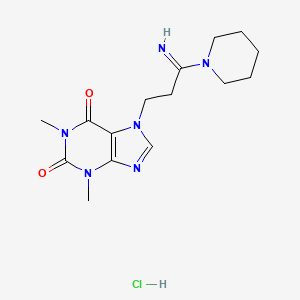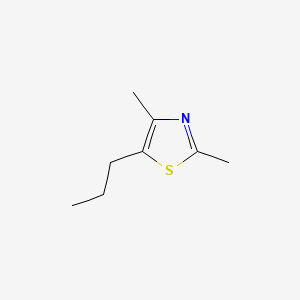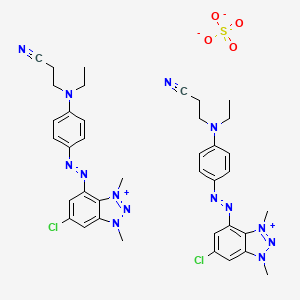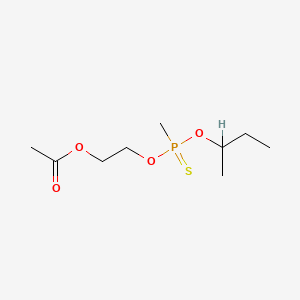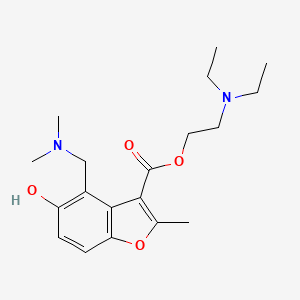
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of 3-aryloxy-4-dimethylamino-3-buten-2-ones, followed by further modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur-containing analog with similar biological activities.
Benzimidazole: Another heterocyclic compound with diverse pharmacological properties.
Uniqueness
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
114829-24-2 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-6-21(7-2)10-11-24-19(23)17-13(3)25-16-9-8-15(22)14(18(16)17)12-20(4)5/h8-9,22H,6-7,10-12H2,1-5H3 |
InChI Key |
KIEQOLJZONVXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



